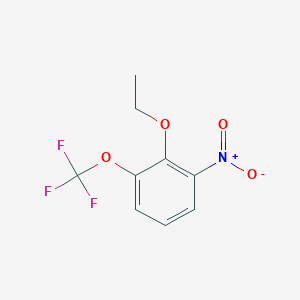

2-Ethoxy-1-nitro-3-(trifluoromethoxy)benzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Ethoxy-1-nitro-3-(trifluoromethoxy)benzene is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as EFNB and has a molecular weight of 277.2 g/mol.

Applications De Recherche Scientifique

Electronic Device Applications A study highlights the use of a molecule containing a nitroamine redox center in the active layer of an electronic device, demonstrating significant electronic properties such as negative differential resistance and a high on-off peak-to-valley ratio, which are critical for the development of molecular electronic devices (Jia Chen et al., 1999).

Magnetic and Spin Properties Research into 2,4-Dimethoxy-1,3,5-benzenetriyltris(N-tert-butyl nitroxide) revealed antiferromagnetic exchange interactions among spins placed in an isosceles triangular configuration, offering insights into the design of molecular magnets and spintronic devices (Junpei Fujita et al., 1996).

Synthetic Chemistry Innovations The synthesis of diazadihydroacenaphthylene derivatives starting from 1-benzylamino-1-methylsulfanyl-2-nitroethenes demonstrates the potential of 2-Ethoxy-1-nitro-3-(trifluoromethoxy)benzene and related compounds in creating complex molecules, potentially useful in pharmaceuticals and materials science (Y. Soro et al., 2006).

Photochemical Applications Investigations into the photo-deoxygenation of heterocyclic N-oxides have shown that 2-Methoxy and 2-nitrophenazine 10-oxide can be deoxygenated through electron transfer in the presence of triethylamine, illustrating the photochemical reactivity of molecules with similar structures to this compound and their potential applications in photochemical synthesis and environmental remediation (D. Alekperov et al., 1994).

Material Science and Self-Assembling Structures Research on the self-assembling columnar structure formed by a highly tapered molecule related to this compound explores the potential of such molecules in creating novel materials with unique properties, such as enhanced thermal stability and self-healing capabilities (S. Chvalun et al., 1998).

Propriétés

IUPAC Name |

2-ethoxy-1-nitro-3-(trifluoromethoxy)benzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3NO4/c1-2-16-8-6(13(14)15)4-3-5-7(8)17-9(10,11)12/h3-5H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOKQCFPFIBBDIH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC=C1OC(F)(F)F)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F3NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2Z)-N-[4-(1H-benzimidazol-2-yl)phenyl]-2-[(3-methoxyphenyl)imino]-2H-chromene-3-carboxamide](/img/no-structure.png)

![6-ethyl-N-methyl-2-[[4-[methyl(phenyl)sulfamoyl]benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2732138.png)

![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(phenylsulfonyl)propanamide](/img/structure/B2732143.png)

![N-(4-hydroxyphenyl)-4-[(5E)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide](/img/structure/B2732150.png)

![3-(4-((Benzo[d]thiazol-2-yloxy)methyl)piperidine-1-carbonyl)benzonitrile](/img/structure/B2732154.png)